![molecular formula C21H22N2O2 B2597079 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide CAS No. 851407-14-2](/img/structure/B2597079.png)
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and chronic pain. In
Scientific Research Applications
Neurotropic and Psychotropic Properties
- A study by Podolsky, Shtrygol’, and Zubkov (2017) in the Saudi Pharmaceutical Journal found that certain quinoline derivatives, including those structurally similar to N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide, have significant neurotropic and psychotropic effects. Specifically, they identified compounds with potent anti-anxiety action, anti-amnesic activity, and antihypoxic effects, making them of interest for further research as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Cytotoxic and Antimycobacterial Activities
- Venugopala et al. (2020) in Antibiotics explored the antimycobacterial properties of quinoline derivatives. They synthesized and evaluated a series of compounds for their anti-tubercular activities, finding that certain derivatives exhibited significant activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis (Venugopala et al., 2020).
Antiviral Applications
- In the Archiv der Pharmazie, Elzahabi (2017) reported on the synthesis of novel quinoxaline compounds and their evaluation as antiviral agents. Some of these compounds, structurally related to N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide, showed potent activity against viruses such as HCMV, highlighting their potential as antiviral agents (Elzahabi, 2017).
Anticancer Research
- Deady et al. (2003) in the Journal of Medicinal Chemistry discussed the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide. They found that these compounds exhibited potent cytotoxicity against various cancer cell lines, indicating their potential in cancer treatment (Deady et al., 2003).
properties
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-4-8-16(9-5-13)20(24)22-11-10-17-12-18-14(2)6-7-15(3)19(18)23-21(17)25/h4-9,12H,10-11H2,1-3H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJLARDOZRFLRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.